molecular formula C17H16N2O3S2 B14875884 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No.: B14875884
M. Wt: 360.5 g/mol
InChI Key: CMGHPUZMGORNPM-JXMROGBWSA-N
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Description

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a complex organic compound that features an indole moiety, a thioxothiazolidinone ring, and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thioxothiazolidinone ring, followed by the introduction of the indole moiety through a condensation reaction. The final step involves the addition of the butanoic acid side chain under controlled conditions to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The thioxothiazolidinone ring may also interact with cellular components, affecting various biochemical pathways. These interactions can lead to changes in cell signaling, gene expression, and metabolic processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylbutanoic acid: Similar structure but with a phenyl group instead of a methyl group.

    (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-propylbutanoic acid: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

What sets (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid apart is its specific combination of functional groups and the (Z)-configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C17H16N2O3S2/c1-9(2)14(16(21)22)19-15(20)13(24-17(19)23)7-10-8-18-12-6-4-3-5-11(10)12/h3-9,14,20H,1-2H3,(H,21,22)/b10-7+

InChI Key

CMGHPUZMGORNPM-JXMROGBWSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O

Canonical SMILES

CC(C)C(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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